
Dimethyl Shikonin Oxime 5a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl shikonin oxime 5a, commonly referred to as DSO-5a, is a potent and selective orally active bombesin receptor subtype-3 agonist. This compound is a derivative of DMAKO-00 and is known for its ability to upregulate peroxisome proliferator-activated receptor-gamma activity through bombesin receptor subtype-3 and activate extracellular signal-regulated kinase 1/2 phosphorylation. DSO-5a has shown significant potential in diabetes-related research due to its ability to improve glucose tolerance and reduce blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSO-5a involves the derivatization of dimethyl shikonin oxime. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature. Generally, the synthesis involves multiple steps, including the formation of the oxime derivative and subsequent modifications to enhance its activity and selectivity towards bombesin receptor subtype-3 .
Industrial Production Methods
Industrial production of DSO-5a would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography for purification and characterization of the final product. The production process would also need to comply with regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
DSO-5a undergoes various chemical reactions, including:
Oxidation: DSO-5a can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in DSO-5a.
Common Reagents and Conditions
Common reagents used in the reactions involving DSO-5a include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired modifications .
Major Products Formed
The major products formed from the reactions involving DSO-5a depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions may produce analogs with different pharmacological properties .
Scientific Research Applications
DSO-5a has a wide range of scientific research applications, including:
Chemistry: DSO-5a is used as a model compound to study the structure-activity relationship of bombesin receptor subtype-3 agonists.
Biology: In biological research, DSO-5a is employed to investigate the role of bombesin receptor subtype-3 in cellular signaling pathways.
Medicine: DSO-5a has shown promise in the treatment of type 2 diabetes mellitus by improving glucose tolerance and reducing blood glucose levels in animal models.
Industry: DSO-5a can be used in the development of new therapeutic agents targeting bombesin receptor subtype-3 for various metabolic disorders
Mechanism of Action
DSO-5a exerts its effects by selectively binding to bombesin receptor subtype-3. This binding activates the receptor, leading to the upregulation of peroxisome proliferator-activated receptor-gamma activity and the phosphorylation of extracellular signal-regulated kinase 1/2. These molecular events result in improved glucose tolerance and reduced blood glucose levels, making DSO-5a a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
DSO-5a is unique compared to other bombesin receptor subtype-3 agonists due to its high potency and selectivity. Similar compounds include:
DMAKO-00: The parent compound of DSO-5a, which is less potent and selective.
BB3 agonists: Other bombesin receptor subtype-3 agonists with varying degrees of potency and selectivity.
PPAR-gamma agonists: Compounds that upregulate peroxisome proliferator-activated receptor-gamma activity through different mechanisms
DSO-5a stands out due to its ability to improve glucose tolerance without penetrating the brain, reducing the risk of central nervous system side effects .
Properties
Molecular Formula |
C23H24N2O7 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[1-[5-(hydroxyamino)-1,4-dimethoxy-8-nitrosonaphthalen-2-yl]-2,2-dimethylbut-3-enyl] furan-2-carboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-6-23(2,3)21(32-22(26)16-8-7-11-31-16)13-12-17(29-4)18-14(24-27)9-10-15(25-28)19(18)20(13)30-5/h6-12,21,24,27H,1H2,2-5H3 |
InChI Key |
WUXGQZUWKGBOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(C1=C(C2=C(C=CC(=C2C(=C1)OC)NO)N=O)OC)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


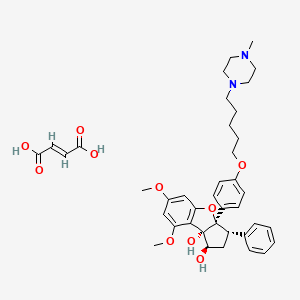
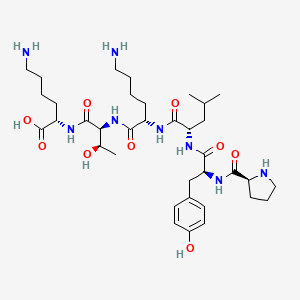
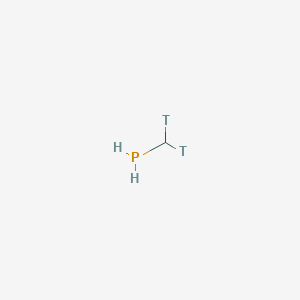
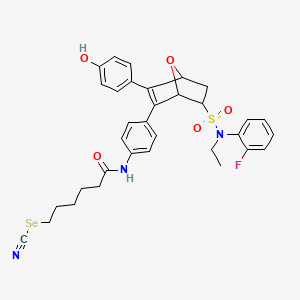
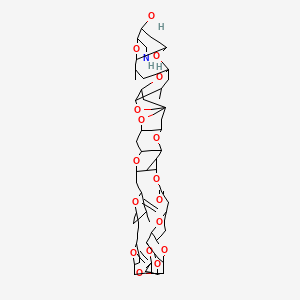
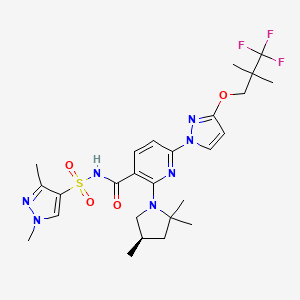

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)
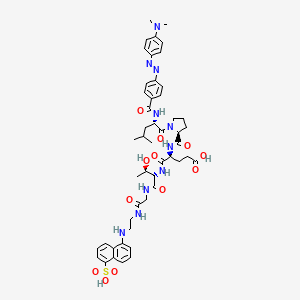
![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
